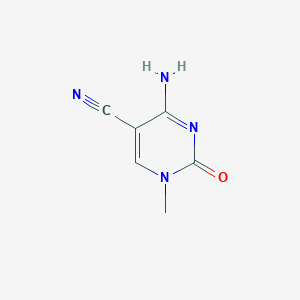![molecular formula C14H20N4 B14880160 1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine is a complex heterocyclic compound that features both diazepane and imidazo[1,5-a]pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diazepane with 3-methylimidazo[1,5-a]pyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane derivatives: Compounds like 1,4-diazepan-1-yl)acetic acid hydrate.
Imidazo[1,5-a]pyridine derivatives: Compounds such as 3-p-Tolylimidazo[1,5-a]pyridine.
Uniqueness
1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine stands out due to its combined diazepane and imidazo[1,5-a]pyridine moieties, which confer unique chemical and biological properties. This dual functionality allows for versatile interactions with various biological targets, making it a valuable compound for diverse research applications .
Propriétés
Formule moléculaire |
C14H20N4 |
|---|---|
Poids moléculaire |
244.34 g/mol |
Nom IUPAC |
1-(1,4-diazepan-1-ylmethyl)-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H20N4/c1-12-16-13(14-5-2-3-9-18(12)14)11-17-8-4-6-15-7-10-17/h2-3,5,9,15H,4,6-8,10-11H2,1H3 |
Clé InChI |
IHOPQZTXRFXBLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2N1C=CC=C2)CN3CCCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)



![3-Ethyl-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14880112.png)


![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14880133.png)

![6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14880141.png)

![3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)
![5-mercapto-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880168.png)
